CIlastatin ammonium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cilastatin ammonium salt is a chemical compound known for its role as a renal dehydropeptidase inhibitor. It is primarily used in combination with the antibiotic imipenem to prevent its degradation by renal enzymes, thereby enhancing its antibacterial efficacy . This combination is crucial in treating various bacterial infections, including those affecting the respiratory tract, skin, bones, and urinary tract .

Mechanism of Action

Target of Action

Cilastatin is primarily targeted at the human enzyme dehydropeptidase-I . This enzyme is found in the kidney and is responsible for the metabolism of certain antibiotics, such as imipenem .

Mode of Action

Cilastatin acts as an inhibitor of renal dehydropeptidase-I . It prevents the degradation of imipenem, an antibiotic that is hydrolyzed by dehydropeptidase-I . By blocking the metabolism of imipenem, cilastatin prolongs its antibacterial effect .

Biochemical Pathways

The primary biochemical pathway affected by cilastatin involves the metabolism of thienamycin beta-lactam antibiotics and the conversion of leukotriene D4 to leukotriene E4 . By inhibiting dehydropeptidase-I, cilastatin prevents the breakdown of these antibiotics, thereby enhancing their effectiveness .

Pharmacokinetics

The pharmacokinetics of cilastatin involve its combination with imipenem to prevent the latter’s metabolism . This combination changes the pharmacokinetics involved, making the antibiotic more effective . .

Result of Action

The primary result of cilastatin’s action is the prolonged antibacterial effect of imipenem . By preventing the degradation of imipenem, cilastatin enhances the antibiotic’s ability to combat bacterial infections .

Action Environment

The action of cilastatin is influenced by the environment within the human body, particularly the kidneys where dehydropeptidase-I is located . The efficacy and stability of cilastatin may be affected by factors such as the patient’s renal function and the presence of other medications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cilastatin ammonium salt involves multiple steps, starting from the appropriate precursors. One common method includes the reaction of a thiol compound with a carboxylic acid derivative under controlled conditions to form the desired product . The reaction typically requires specific temperatures and pH levels to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Cilastatin ammonium salt undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific reagents and conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .

Scientific Research Applications

Cilastatin ammonium salt has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Imipenem: Often used in combination with cilastatin to enhance its stability and efficacy.

Uniqueness

Cilastatin ammonium salt is unique in its specific inhibition of renal dehydropeptidase, which is crucial for protecting imipenem from degradation. This property distinguishes it from other compounds that may not offer the same level of protection or efficacy when used in combination with antibiotics .

Properties

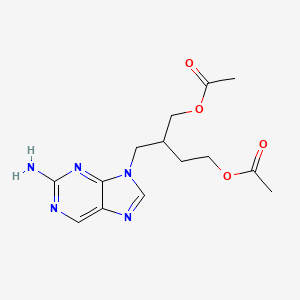

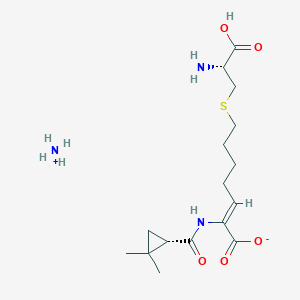

IUPAC Name |

azanium;(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O5S.H3N/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);1H3/b12-6-;/t10-,11+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEHMSHKUJVYVPY-QBNHLFMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)[O-])C.[NH4+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@@H](C(=O)O)N)/C(=O)[O-])C.[NH4+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the advantages of the new preparation method of cilastatin ammonium salt described in the research?

A1: The research paper outlines a novel method for preparing this compound, a compound often used in conjunction with imipenem as an antibiotic. This new method offers several advantages:

- Reduced Side Reactions: Crystallization is carried out at room temperature, minimizing the potential for unwanted side reactions. []

- Simplified Production: The use of a neutral absorbent resin streamlines the process and potentially reduces the complexity of production facilities. []

- Improved Quality: The refined process contributes to a higher quality of this compound. []

Q2: Can you describe the role of ammonium water in the preparation of this compound?

A2: In this specific method, after the cilastatin is adsorbed onto the neutral absorbent resin and washed, ammonium water plays a crucial role as an eluent. It facilitates the release of cilastatin from the resin, allowing for its collection and further processing into the final ammonium salt form. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B601337.png)

![2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-](/img/structure/B601341.png)

![Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate](/img/structure/B601350.png)